methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a thiazolo-benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolo-benzimidazole core, which is then coupled with a benzoate ester. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and thiazolo-benzimidazole derivatives. Examples include methyl benzoate and various thiazolo-benzimidazole analogs.
Uniqueness
What sets methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16N2O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H16N2O3S/c1-11-8-12(2)17-15(9-11)22-18(23)16(26-20(22)21-17)10-13-4-6-14(7-5-13)19(24)25-3/h4-10H,1-3H3/b16-10+ |
InChI Key |
SSYRDGAAXIYFEB-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2)C |
Origin of Product |
United States |
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